

# Acipimox- $^{13}\text{C}_2,^{15}\text{N}_2$ : A Technical Guide to its Certificate of Analysis and Purity

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## Compound of Interest

Compound Name: Acipimox- $^{13}\text{C}_2,^{15}\text{N}_2$

Cat. No.: B15554795

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis (CoA) and purity assessment of Acipimox- $^{13}\text{C}_2,^{15}\text{N}_2$ . Acipimox, a nicotinic acid derivative, is utilized as a hypolipidemic agent. The isotopically labeled version, Acipimox- $^{13}\text{C}_2,^{15}\text{N}_2$ , serves as an internal standard for its quantification in biological matrices, necessitating a thorough understanding of its quality and purity for accurate research and drug development applications.

## Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for Acipimox- $^{13}\text{C}_2,^{15}\text{N}_2$  is a formal document that confirms the compound's quality and purity, ensuring it meets predefined specifications. While an actual CoA for a specific lot is provided by the supplier, this guide outlines the typical data and its significance.

## Quantitative Data

The following tables summarize the typical quantitative data found on a Certificate of Analysis for Acipimox- $^{13}\text{C}_2,^{15}\text{N}_2$ . These values are representative and may vary slightly between different batches and suppliers.

Table 1: General Properties and Identification

Parameter	Specification
Chemical Formula	C <sub>4</sub> <sup>13</sup> C <sub>2</sub> H <sub>6</sub> <sup>15</sup> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	158.10 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO
Identity ( <sup>1</sup> H NMR)	Conforms to structure
Identity (Mass Spec)	Conforms to structure

Table 2: Purity and Impurity Profile

Test	Method	Specification
Chemical Purity	HPLC	≥98%
Isotopic Purity	Mass Spectrometry	≥98% ( <sup>13</sup> C <sub>2</sub> , <sup>15</sup> N <sub>2</sub> )
Residual Solvents	GC-HS	To be reported
Water Content	Karl Fischer	To be reported
Elemental Analysis	Combustion Analysis	Conforms to theoretical values (±0.4%)

## Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Acipimox-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N<sub>2</sub> purity. The following sections describe the standard experimental protocols for the key analytical techniques employed.

### High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of Acipimox-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N<sub>2</sub> by separating it from any non-labeled Acipimox and other potential impurities.

## Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m)

## Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other suitable buffer)

## Chromatographic Conditions:

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Gradient Program: A typical gradient would start with a high percentage of A, gradually increasing the percentage of B to elute the analyte and any impurities.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 265 nm
- Injection Volume: 10  $\mu$ L

## Procedure:

- Prepare a stock solution of Acipimox- $^{13}\text{C}_2$ ,  $^{15}\text{N}_2$  in a suitable solvent (e.g., DMSO).
- Dilute the stock solution with the mobile phase to an appropriate concentration.
- Inject the sample onto the HPLC system.
- Record the chromatogram and integrate the peak areas.

- Calculate the purity by dividing the peak area of Acipimox- $^{13}\text{C}_2,^{15}\text{N}_2$  by the total peak area of all components.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

$^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the chemical structure of Acipimox- $^{13}\text{C}_2,^{15}\text{N}_2$  and to provide an estimate of the isotopic enrichment.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

- Dissolve an accurately weighed amount of Acipimox- $^{13}\text{C}_2,^{15}\text{N}_2$  in a suitable deuterated solvent (e.g., DMSO- $\text{d}_6$ ).

$^1\text{H}$  NMR Parameters:

- Solvent: DMSO- $\text{d}_6$
- Temperature: 25 °C
- Number of Scans: 16
- Relaxation Delay: 1 s
- Pulse Width: Observe pulse (e.g., 30°)

$^{13}\text{C}$  NMR Parameters:

- Solvent: DMSO- $\text{d}_6$
- Temperature: 25 °C
- Number of Scans: 1024

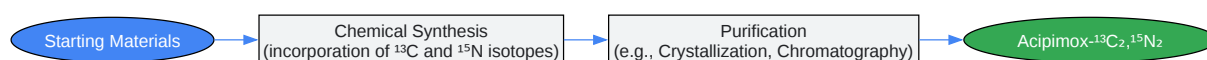
- Relaxation Delay: 2 s
- Pulse Program: Proton-decoupled

Data Analysis:

- The  $^1\text{H}$  NMR spectrum is used to confirm the proton environment of the molecule.
- The  $^{13}\text{C}$  NMR spectrum will show signals corresponding to the carbon atoms. The presence of  $^{13}\text{C}$ -labeled carbons will result in characteristic splitting patterns or enhanced signal intensities, which can be used to confirm the position of the labels.

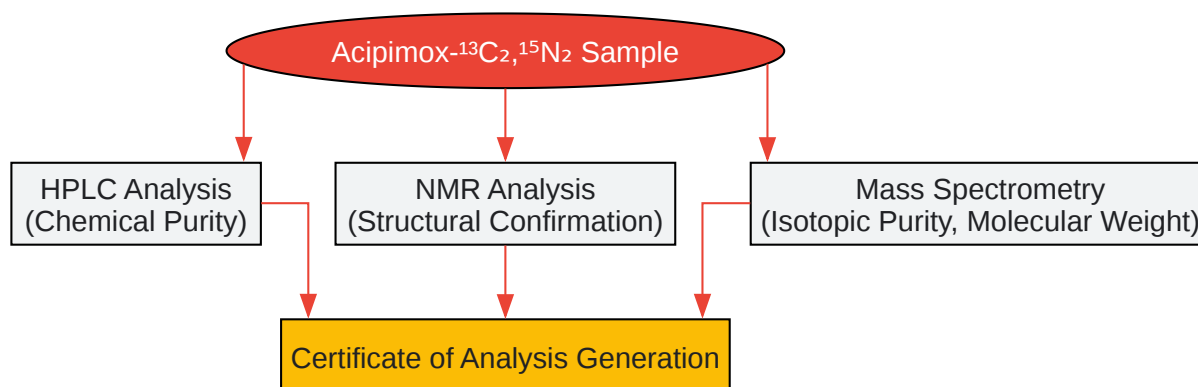
## Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved with Acipimox- $^{13}\text{C}_2,^{15}\text{N}_2$ , the following diagrams illustrate the synthesis workflow, the analytical workflow for purity determination, and the signaling pathway of Acipimox.



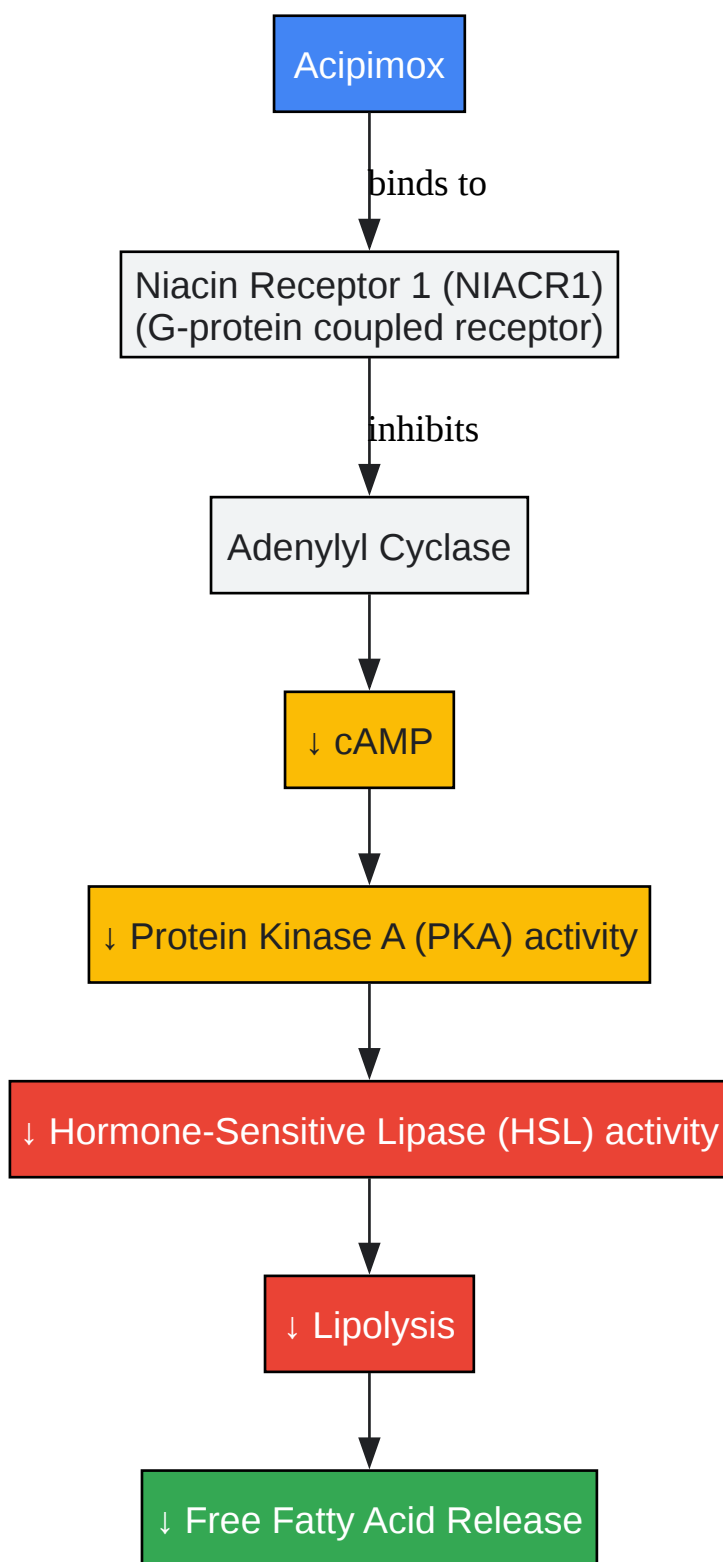
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**Caption:** A simplified workflow for the synthesis of Acipimox- $^{13}\text{C}_2,^{15}\text{N}_2$ .



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**Caption:** The analytical workflow for the quality control of Acipimox- $^{13}\text{C}_2,^{15}\text{N}_2$ .



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**Caption:** The signaling pathway of Acipimox in adipocytes.

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